An In-depth Technical Guide on the Core Chemical Structure and Properties of Pioglitazone
An In-depth Technical Guide on the Core Chemical Structure and Properties of Pioglitazone
Introduction
Pioglitazone, a member of the thiazolidinedione (TZD) class of drugs, is a potent agonist for the peroxisome proliferator-activated receptor-gamma (PPAR-γ). It is utilized in the management of type 2 diabetes mellitus due to its insulin-sensitizing effects. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological actions of Pioglitazone, with a focus on its core molecular interactions and the experimental methodologies used to elucidate them. The information presented herein is intended for researchers, scientists, and drug development professionals.
Chemical Structure and Identification
Pioglitazone is chemically known as (±)-5-[[4-[2-(5-ethyl-2-pyridinyl)ethoxy]phenyl]methyl]-2,4-thiazolidinedione. It possesses a chiral center at the C-5 position of the thiazolidinedione ring, and the commercial product is a racemic mixture.
Table 1: Chemical Identifiers for Pioglitazone
| Identifier | Value |
| IUPAC Name | (±)-5-[[4-[2-(5-ethyl-2-pyridinyl)ethoxy]phenyl]methyl]-2,4-thiazolidinedione |
| CAS Number | 111025-46-8 (for Pioglitazone base) |
| Molecular Formula | C₁₉H₂₀N₂O₃S |
| Molecular Weight | 356.44 g/mol [1][2] |
| SMILES | CCC1=NC=C(C=C1)CCOC2=CC=C(C=C2)CC3C(=O)NC(=O)S3 |
| InChI Key | HYAFETHFCAUJAY-UHFFFAOYSA-N |
Physicochemical Properties
The physicochemical properties of a drug molecule are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile.
Table 2: Physicochemical Properties of Pioglitazone and its Hydrochloride Salt
| Property | Pioglitazone | Pioglitazone Hydrochloride |
| Appearance | White to off-white crystalline powder | White crystals or crystalline powder |
| Melting Point | 183-184 °C[3][4] | 193-194 °C[5][6] |
| Solubility | Practically insoluble in water. Soluble in DMF; slightly soluble in ethanol; very slightly soluble in acetone and acetonitrile.[4] | Soluble in water (<1 mg/ml at 25°C), DMF, methanol, ethanol (4 mg/ml at 25°C), and DMSO (79 mg/ml at 25°C).[7] |
| pKa | 6.35[3] | - |
| LogP | 2.94[3] | 4.29[6] |
Pharmacological Properties and Mechanism of Action
Pioglitazone's primary mechanism of action is the activation of PPAR-γ, a nuclear receptor that plays a crucial role in regulating genes involved in glucose and lipid metabolism.
PPAR-γ Dependent Signaling Pathway
Upon binding to Pioglitazone, PPAR-γ undergoes a conformational change, leading to its heterodimerization with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.
PPAR-γ Independent Mechanisms
Recent studies suggest that Pioglitazone may also exert effects through pathways independent of PPAR-γ activation. These include the modulation of the TGFβ/SMAD and EGFR/AKT/MAPK signaling cascades.
Experimental Protocols
This section details key experimental methodologies used to characterize the properties and activity of Pioglitazone.
Chemical Synthesis of Pioglitazone
A common synthetic route to Pioglitazone involves the Knoevenagel condensation of 4-[2-(5-ethyl-2-pyridyl)ethoxy]benzaldehyde with 2,4-thiazolidinedione, followed by the reduction of the resulting benzylidene intermediate.
Detailed Protocol for Step 2 (Reduction):
-
A 2 L three-necked flask equipped with a mechanical stirrer and thermometer is charged with 53.16 g (150 mmol) of 5-{4-[2-(5-ethyl-2-pyridyl)ethoxy]benzylidene}-2,4-thiazolidinedione, 750 ml of water, 180 ml of tetrahydrofuran, and 60 ml of 1N sodium hydroxide.[8]
-
The mixture is stirred at room temperature for 10 minutes and then cooled to 15 °C.[8]
-
To the cooled mixture, 15 ml of a catalyst solution (prepared by dissolving 0.696 g of dimethylglyoxime and 0.036 g of cobaltous chloride hexahydrate in 15 ml of dimethylformamide) is added slowly.[8]
-
A solution of 11.34 g (300 mmol) of sodium borohydride in 15 ml of 1N sodium hydroxide diluted with 70 ml of water is added dropwise to the resulting mixture at 15 °C over 3 hours.[8]
-
The reaction mixture is stirred at 15 °C for an additional 3 hours.[8]
-
The reaction is quenched by the dropwise addition of 78 ml of acetone to destroy any excess sodium borohydride.[8]
-
The resulting solution is acidified by the dropwise addition of 24 ml of glacial acetic acid diluted with 52 ml of water at room temperature until the pH of the solution reaches 6.0-6.5, causing the product to precipitate.[8]
-
The slurry is cooled to 0-5 °C in an ice bath and stirred for 30 minutes before filtration.[8]
-
The collected product is washed with three 450 ml portions of water and dried at 55 °C in a vacuum oven for 18 hours to yield the final product.[8]
In Vivo Glucose Tolerance Test in Mice
This protocol is used to assess the effect of Pioglitazone on glucose metabolism in a living organism.
-
Animal Preparation: Fast mice for 4-6 hours before the test, with free access to water.[9]
-
Baseline Glucose Measurement: Obtain a baseline blood glucose reading (time "zero") from a small blood sample collected from the tail vein using a glucometer.[9]
-
Pioglitazone Administration: Administer Pioglitazone or vehicle control to the mice via oral gavage or intraperitoneal injection at the desired dose and time before the glucose challenge.
-
Glucose Challenge: Administer a bolus dose of glucose (typically 1-2 g/kg body weight) via intraperitoneal injection.[9][10]
-
Blood Glucose Monitoring: Collect blood samples at specific time points after the glucose injection (e.g., 15, 30, 60, 90, and 120 minutes) and measure the blood glucose levels.[3][11]
-
Data Analysis: Plot the blood glucose levels over time to generate a glucose tolerance curve. Calculate the area under the curve (AUC) to quantify the overall glucose tolerance.
2-NBDG Glucose Uptake Assay in Cultured Cells
This cell-based assay measures the direct effect of Pioglitazone on glucose uptake.
-
Cell Culture: Seed adherent cells (e.g., adipocytes or muscle cells) in a multi-well plate and culture until they reach the desired confluency.[12]
-
Cell Treatment: Treat the cells with Pioglitazone or vehicle control at various concentrations for a specified period.[12]
-
Glucose Starvation: To enhance 2-NBDG uptake, cells can be incubated in a glucose-free medium for a short period before adding the fluorescent glucose analog.
-
2-NBDG Incubation: Add 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose), a fluorescent glucose analog, to the cells and incubate for 20-30 minutes at 37°C.[12][13]
-
Washing: Wash the cells with ice-cold PBS to remove any extracellular 2-NBDG.[13]
-
Fluorescence Measurement: Measure the intracellular fluorescence using a fluorescence microscope, plate reader, or flow cytometer. The fluorescence intensity is proportional to the amount of glucose taken up by the cells.[12][13]
Western Blot Analysis of Protein Expression
This technique is used to quantify changes in the expression of specific proteins in response to Pioglitazone treatment.
-
Cell Lysis: Lyse Pioglitazone-treated and control cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).[14]
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[14]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest.
-
Secondary Antibody Incubation: Wash the membrane and then incubate with a secondary antibody conjugated to an enzyme (e.g., HRP or AP).
-
Detection: Add a chemiluminescent or colorimetric substrate to the membrane and detect the signal using an imaging system. The signal intensity is proportional to the amount of the target protein.
Quantitative PCR (qPCR) Analysis of Gene Expression
qPCR is employed to measure changes in the mRNA levels of target genes following Pioglitazone treatment.
-
RNA Extraction: Isolate total RNA from Pioglitazone-treated and control cells or tissues.
-
RNA Quality and Quantity Assessment: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using gel electrophoresis or a bioanalyzer.
-
cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
qPCR Reaction: Set up the qPCR reaction with the cDNA template, gene-specific primers, and a fluorescent dye (e.g., SYBR Green) or a probe-based assay (e.g., TaqMan).
-
Data Acquisition: Run the qPCR reaction in a real-time PCR instrument to amplify the target cDNA and monitor the fluorescence signal in real-time.
-
Data Analysis: Determine the cycle threshold (Ct) values for each sample and normalize the expression of the target gene to a stable housekeeping gene. Calculate the fold change in gene expression using the ΔΔCt method.[2]
References
- 1. US20070078170A1 - Process for the preparation of pioglitazone - Google Patents [patents.google.com]
- 2. medrxiv.org [medrxiv.org]
- 3. scispace.com [scispace.com]
- 4. The glucose tolerance test in mice: Sex, drugs and protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubcompare.ai [pubcompare.ai]
- 6. researchgate.net [researchgate.net]
- 7. science24.com [science24.com]
- 8. Pioglitazone synthesis - chemicalbook [chemicalbook.com]
- 9. IP Glucose Tolerance Test in Mouse [protocols.io]
- 10. Intraperitoneal glucose tolerance test (IPGTT) Protocol - IMPReSS [web.mousephenotype.org]
- 11. protocols.io [protocols.io]
- 12. abcam.co.jp [abcam.co.jp]
- 13. biopioneer.com.tw [biopioneer.com.tw]
- 14. bu.edu [bu.edu]
